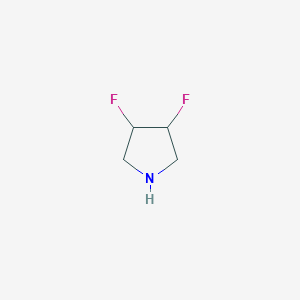

3,4-Difluoropyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

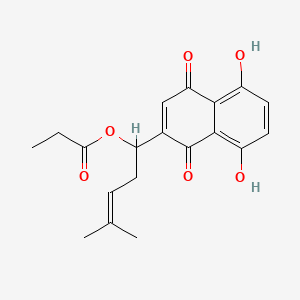

La 3,4-Difluoropyrrolidine est un composé hétérocyclique fluoré de formule moléculaire C4H7F2N. C'est un dérivé de la pyrrolidine, où deux atomes d'hydrogène sur le cycle pyrrolidine sont remplacés par des atomes de fluor aux positions 3 et 4. Cette modification confère au composé des propriétés chimiques et physiques uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 3,4-Difluoropyrrolidine implique généralement la fluoration de dérivés de la pyrrolidine. Une méthode courante est la réaction de la pyrrolidine avec un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) ou le Deoxo-Fluor. La réaction est généralement effectuée dans des conditions anhydres et à basses températures pour éviter les réactions secondaires.

Méthodes de production industrielle : Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des paramètres de réaction, conduisant à des rendements plus élevés et à une pureté accrue du produit final. L'utilisation de systèmes automatisés réduit également le risque d'exposition à des produits chimiques dangereux.

Analyse Des Réactions Chimiques

Types de réactions : La 3,4-Difluoropyrrolidine subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de fluor peuvent être remplacés par d'autres substituants par des réactions de substitution nucléophile.

Réactions d'oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants ou d'autres dérivés oxydés.

Réactions de réduction : La réduction de la this compound peut conduire à la formation de produits partiellement ou totalement hydrogénés.

Réactifs et conditions courants :

Réactions de substitution : Des réactifs tels que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.

Réactions d'oxydation : Des agents oxydants comme le peroxyde d'hydrogène (H2O2) ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés.

Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Principaux produits formés :

Réactions de substitution : Les produits comprennent diverses pyrrolidines substituées.

Réactions d'oxydation : Les produits comprennent les N-oxydes et d'autres dérivés oxydés.

Réactions de réduction : Les produits comprennent les pyrrolidines partiellement ou totalement hydrogénées.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme brique de construction dans la synthèse de molécules organiques complexes, y compris des produits pharmaceutiques et des produits agrochimiques.

Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme sonde dans les dosages biochimiques.

Médecine : Les dérivés de la this compound sont étudiés pour leur potentiel en tant qu'agents thérapeutiques, en particulier dans le traitement des troubles neurologiques.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les revêtements fluorés.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les atomes de fluor du composé peuvent former des liaisons hydrogène fortes et des interactions électrostatiques avec les molécules cibles, conduisant à des changements dans leur activité ou leur fonction. Ces interactions peuvent moduler diverses voies biochimiques, entraînant les effets thérapeutiques ou industriels souhaités.

Composés similaires :

3,3-Difluoropyrrolidine : Structure similaire mais avec les deux atomes de fluor sur le même carbone.

4,4-Difluoropyrrolidine : Les atomes de fluor sont en position 4 du cycle pyrrolidine.

3,4-Difluoropipéridine : Un analogue cyclique à six chaînons avec des atomes de fluor en positions 3 et 4.

Unicité : La this compound est unique en raison du positionnement spécifique des atomes de fluor, qui confère des propriétés stériques et électroniques distinctes. Ces propriétés peuvent influencer la réactivité, la stabilité et les interactions du composé avec les cibles biologiques, ce qui en fait un outil précieux dans diverses applications de recherche et industrielles.

Applications De Recherche Scientifique

3,4-Difluoropyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mécanisme D'action

The mechanism of action of 3,4-Difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparaison Avec Des Composés Similaires

3,3-Difluoropyrrolidine: Similar in structure but with both fluorine atoms on the same carbon.

4,4-Difluoropyrrolidine: Fluorine atoms are on the 4 position of the pyrrolidine ring.

3,4-Difluoropiperidine: A six-membered ring analog with fluorine atoms at the 3 and 4 positions.

Uniqueness: 3,4-Difluoropyrrolidine is unique due to the specific positioning of the fluorine atoms, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Propriétés

IUPAC Name |

3,4-difluoropyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFTVEADDMICLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)

![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)

![3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12105641.png)

![Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate](/img/structure/B12105645.png)

![[(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B12105650.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)